Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539100
InChI: InChI=1S/2C11H20O2.Mg.2H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;2*1H2/q;;+2;;/p-2/b2*8-7-;;;
SMILES:
Molecular Formula: C22H42MgO6
Molecular Weight: 426.9 g/mol

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate

CAS No.:

Cat. No.: VC16539100

Molecular Formula: C22H42MgO6

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate -

Specification

Molecular Formula C22H42MgO6
Molecular Weight 426.9 g/mol
IUPAC Name magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate
Standard InChI InChI=1S/2C11H20O2.Mg.2H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;2*1H2/q;;+2;;/p-2/b2*8-7-;;;
Standard InChI Key WTZQUDYOTSWADB-KKUWAICFSA-L
Isomeric SMILES CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.O.[Mg+2]
Canonical SMILES CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Mg+2]

Introduction

Structural and Molecular Characteristics

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate belongs to the family of metal β-diketonates, where magnesium(II) is coordinated by two 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands and two water molecules. The TMHD ligands, derived from the enol tautomer of 2,2,6,6-tetramethyl-3,5-heptanedione, provide significant steric hindrance due to their four methyl groups, which stabilize the complex and influence its reactivity . The dihydrate form (CAS 625832-70-4) is distinct from its anhydrous counterpart (CAS 21361-35-3), with the former containing two crystallographically bound water molecules .

Table 1: Key Molecular and Structural Data

PropertyValueSource
Molecular FormulaC22H42MgO6\text{C}_{22}\text{H}_{42}\text{MgO}_6
Molecular Weight426.9 g/mol
CAS Number (Dihydrate)625832-70-4
Coordination GeometryOctahedral
Ligand StructureBidentate β-diketonate

Synthesis and Industrial Production

The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate typically involves reacting magnesium chloride (MgCl2\text{MgCl}_2) with 2,2,6,6-tetramethyl-3,5-heptanedione in anhydrous ethanol under reflux conditions. The reaction proceeds via ligand exchange, where the diketone displaces chloride ions to form the magnesium complex. Industrial production employs continuous flow processes to enhance yield and purity, with automated systems regulating temperature (60–80°C) and solvent composition.

MgCl2+2HTMHDMg(TMHD)22H2O+2HCl\text{MgCl}_2 + 2 \, \text{HTMHD} \rightarrow \text{Mg(TMHD)}_2 \cdot 2\text{H}_2\text{O} + 2 \, \text{HCl}

Table 2: Synthesis Parameters

ParameterConditionSource
SolventAnhydrous ethanol
Temperature60–80°C (reflux)
Reaction Time4–6 hours
Yield75–85%

Physical and Chemical Properties

The compound exhibits a melting point range of 135–150°C and sublimes at 150°C under reduced pressure (0.05 mmHg) . Its hygroscopic nature necessitates storage under nitrogen at 2–8°C to prevent hydrolysis . The TMHD ligands confer high solubility in nonpolar organic solvents (e.g., toluene, hexane) and moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) .

Thermal Stability: Thermogravimetric analysis (TGA) reveals a two-step decomposition profile: dehydration at 100–120°C, followed by ligand degradation above 250°C.

Applications in Chemical Processes

Organic Synthesis

The compound serves as a magnesium source in Grignard-like reactions, enabling carbon-carbon bond formation. Its low nucleophilicity compared to traditional Grignard reagents (e.g., MgBr2\text{MgBr}_2) reduces side reactions, enhancing selectivity in ketone and ester reductions .

Metal-Organic Chemical Vapor Deposition (MOCVD)

In MOCVD, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium(II) dihydrate acts as a precursor for magnesium oxide (MgO\text{MgO}) thin films, which are critical in superconducting and optoelectronic devices. Its volatility and clean decomposition profile allow precise control over film stoichiometry.

Catalysis

The complex catalyzes cross-coupling reactions, such as Suzuki-Miyaura couplings, by facilitating transmetalation steps. Its steric bulk prevents catalyst poisoning, improving turnover numbers .

Hazard CategoryPrecautionsSource
Eye/Skin IrritationWear nitrile gloves and goggles
Respiratory ProtectionUse in fume hood
Storage2–8°C under nitrogen

Recent Research and Developments

Recent studies focus on optimizing the compound’s use in nanoparticle synthesis, where its decomposition at moderate temperatures yields magnesium nanoparticles with narrow size distributions. Additionally, computational studies using density functional theory (DFT) have elucidated its electronic structure, revealing a HOMO-LUMO gap of 4.2 eV, which correlates with its redox stability .

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